molecular formula C18H17NO4 B3839085 2-(4-morpholinylcarbonyl)phenyl benzoate

2-(4-morpholinylcarbonyl)phenyl benzoate

Cat. No. B3839085
M. Wt: 311.3 g/mol
InChI Key: BPBWWHIONOWUTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-morpholinylcarbonyl)phenyl benzoate, also known as MBCB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MBCB is a member of the carbamate family and has a molecular weight of 327.36 g/mol.

Mechanism of Action

2-(4-morpholinylcarbonyl)phenyl benzoate exerts its effects by inhibiting the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This inhibition leads to an accumulation of acetylcholine in the synaptic cleft, causing overstimulation of the nervous system.
Biochemical and Physiological Effects:
2-(4-morpholinylcarbonyl)phenyl benzoate has been shown to have both biochemical and physiological effects. Biochemically, 2-(4-morpholinylcarbonyl)phenyl benzoate inhibits the activity of acetylcholinesterase, leading to an accumulation of acetylcholine in the synaptic cleft. Physiologically, this overstimulation of the nervous system can cause a variety of symptoms such as muscle weakness, nausea, and respiratory distress.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(4-morpholinylcarbonyl)phenyl benzoate in lab experiments is its ability to selectively target specific cells. This makes it a valuable tool for drug delivery and targeted therapy. However, one limitation is its potential toxicity, which can make it difficult to use in vivo experiments.

Future Directions

There are several future directions for the study of 2-(4-morpholinylcarbonyl)phenyl benzoate. One area of interest is the development of 2-(4-morpholinylcarbonyl)phenyl benzoate-based drug delivery systems for targeted therapy. Another potential direction is the synthesis of novel materials using 2-(4-morpholinylcarbonyl)phenyl benzoate as a building block. Additionally, further investigation into the potential applications of 2-(4-morpholinylcarbonyl)phenyl benzoate in agriculture and material science could lead to new discoveries and advancements in these fields.

Scientific Research Applications

2-(4-morpholinylcarbonyl)phenyl benzoate has been extensively studied for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, 2-(4-morpholinylcarbonyl)phenyl benzoate has been shown to possess antitumor, anti-inflammatory, and analgesic properties. It has also been investigated for its potential use as a drug delivery system due to its ability to target specific cells.
In agriculture, 2-(4-morpholinylcarbonyl)phenyl benzoate has been used as a pesticide due to its ability to inhibit the activity of acetylcholinesterase, an enzyme essential for the nervous system of insects. 2-(4-morpholinylcarbonyl)phenyl benzoate has also been studied for its potential use in the synthesis of novel materials such as polymers and liquid crystals.

properties

IUPAC Name

[2-(morpholine-4-carbonyl)phenyl] benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO4/c20-17(19-10-12-22-13-11-19)15-8-4-5-9-16(15)23-18(21)14-6-2-1-3-7-14/h1-9H,10-13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPBWWHIONOWUTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)C2=CC=CC=C2OC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Morpholinylcarbonyl)phenyl benzoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.